![molecular formula C18H17N3O3 B6510246 N-(4-ethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-80-4](/img/structure/B6510246.png)
N-(4-ethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines . For instance, an effective method for accessing novel substituted thieno [2,3- d ]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd (dppf)Cl 2 -catalyzed carbonylation of substituted 4-chlorothieno [2,3- d ]pyrimidines has been proposed .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The exact molecular structure of “N-(4-ethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” would need to be determined through further analysis.Chemical Reactions Analysis
The chemical reactions of pyrimidines can vary greatly depending on the specific compound and conditions. For example, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs in a single step .Scientific Research Applications
Cytotoxicity and Apoptosis
Compound 4: exhibits potent cytotoxicity against cancer cells. It effectively inhibits the proliferation of MCF-7 breast cancer cells (IC50 = 0.57 μM) and HepG2 liver cancer cells (IC50 = 1.31 μM). Notably, it induces apoptosis in MCF-7 cells, increasing cell apoptosis by 58.29-fold compared to control. Additionally, it arrests the cell cycle at the G1 phase .
PIM-1 Kinase Inhibition
Compound 4: stands out as a promising PIM-1 kinase inhibitor (IC50 = 11.4 nM). PIM-1 is a protein kinase associated with cancer progression. Molecular docking studies reveal strong binding interactions between compound 4 and the PIM-1 protein. This validates its potential as a targeted chemotherapeutic agent for breast cancer treatment .
Anticancer Activity
Given its cytotoxic effects and PIM-1 inhibition, compound 4 holds promise as an anticancer drug. Researchers are exploring its efficacy against various cancer types, emphasizing breast cancer due to its specific PIM-1 targeting .
Antibacterial Properties
Pyrido[2,3-d]pyrimidine derivatives, including compound 4 , have demonstrated antibacterial activity. Further studies are needed to explore their effectiveness against specific bacterial strains .
Anti-Inflammatory Potential
While not extensively studied, pyrido[2,3-d]pyrimidines may possess anti-inflammatory properties. Researchers are investigating their impact on inflammatory pathways and potential therapeutic applications .
Cardiovascular Disorders Management
Pyridine derivatives, including those with pyrido[2,3-d]pyrimidine cores, have shown promise in managing cardiovascular disorders such as hypertension and angina. Although specific studies on compound 4 are limited, its potential cardiovascular effects warrant exploration .
Mechanism of Action
Target of Action
Pyrimidines, the core structure of this compound, are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that N-(4-ethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide might interact with these targets, leading to changes in their activities and subsequently reducing inflammation.
Biochemical Pathways
Given the anti-inflammatory effects of pyrimidines , it can be inferred that the compound may affect pathways related to inflammation. These could include the prostaglandin synthesis pathway, the nitric oxide synthesis pathway, and the pathways involving tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins .
Result of Action
Given the anti-inflammatory effects of pyrimidines , it can be inferred that the compound may reduce inflammation at the molecular and cellular levels.
Future Directions
properties
IUPAC Name |
N-(4-ethoxyphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-24-14-7-5-13(6-8-14)20-17(22)15-10-19-16-9-4-12(2)11-21(16)18(15)23/h4-11H,3H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRLHDBLWJRYDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC(=CN3C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.